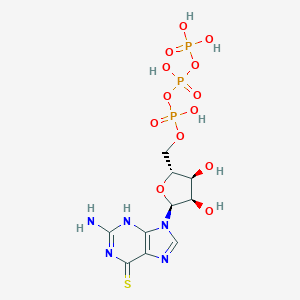
2-Amino-5-iodo-3-nitropiridina
Descripción general
Descripción
2-Amino-5-iodo-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H4IN3O2 and a molecular weight of 265.01 g/mol It is a derivative of pyridine, characterized by the presence of amino, iodo, and nitro functional groups at positions 2, 5, and 3, respectively
Aplicaciones Científicas De Investigación
2-Amino-5-iodo-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of disubstituted pyridinyl azabicyclo heptanes, which are evaluated for their affinity for nicotinic acetylcholine receptors and antinociceptive properties.
Materials Science:
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It is used in the synthetic preparation of disubstituted pyridinyl azabicyclo heptanes as epibatidine analogs . These analogs are evaluated for their affinity for nicotinic acetylcholine receptors , which play a crucial role in the nervous system by controlling the flow of ions across the cell membranes.
Mode of Action
It is known that the compound is involved in the synthesis of epibatidine analogs . These analogs interact with nicotinic acetylcholine receptors, potentially causing changes in ion flow across cell membranes .
Biochemical Pathways
Given its role in the synthesis of epibatidine analogs , it may indirectly influence pathways involving nicotinic acetylcholine receptors.
Result of Action
Its role in the synthesis of epibatidine analogs suggests it may have indirect effects on cellular processes involving nicotinic acetylcholine receptors .
Action Environment
It is known that the compound should be stored in suitable, closed containers .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions .
Molecular Mechanism
It is known to be involved in the synthesis of disubstituted pyridinyl azabicyclo heptanes as epibatidine analogs . These analogs have been evaluated for their affinity for nicotinic acetylcholine receptors via in vitro and antinociceptive properties via in vivo in rats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodo-3-nitropyridine typically involves the nitration of 2-Amino-5-iodopyridine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of 2-Amino-5-iodo-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-iodo-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodo group.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation can be employed to reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Major Products Formed
Substitution: Formation of 2-Amino-5-azido-3-nitropyridine or 2-Amino-5-cyano-3-nitropyridine.
Reduction: Formation of 2,3-Diamino-5-iodopyridine.
Oxidation: Formation of 2-Nitroso-5-iodo-3-nitropyridine.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-nitropyridine: Similar in structure but lacks the iodo group.
2-Amino-5-bromo-3-nitropyridine: Contains a bromo group instead of an iodo group.
2-Amino-5-chloro-3-nitropyridine: Contains a chloro group instead of an iodo group.
Uniqueness
2-Amino-5-iodo-3-nitropyridine is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and biological activity. The iodo group enhances the compound’s ability to participate in substitution reactions and increases its binding affinity towards biological targets compared to its bromo and chloro analogs .
Propiedades
IUPAC Name |
5-iodo-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUWRHSXKZSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391991 | |
| Record name | 2-Amino-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-57-5 | |
| Record name | 5-Iodo-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-iodo-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)



